Fteaa
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Overview
Description
Preparation Methods
FTEAA is synthesized through an iodine-catalyzed five-component reaction involving 4-fluoroaniline, 4-trifluoromethylbenzaldehyde, and ethyl acetoacetate in methanol at 55°C for 12 hours . The reaction conditions are optimized to ensure high yield and purity of the final product. The structure of this compound is validated using various spectro-analytical techniques such as proton and carbon nuclear magnetic resonance spectroscopy and Fourier-transform infrared spectroscopy . Additionally, single-crystal X-ray diffraction analysis is employed to confirm the molecular structure .
Chemical Reactions Analysis
FTEAA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.
Hydrogenation: The compound can undergo hydrogenation to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FTEAA has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of tetrahydropyridine derivatives.
Biology: The compound is investigated for its potential as a dual inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters.
Medicine: This compound is explored for its therapeutic potential in treating cardiovascular, neurological, and oncological disorders due to its inhibitory effects on monoamine oxidase
Mechanism of Action
FTEAA exerts its effects by inhibiting the activity of monoamine oxidase A and B. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders . The binding interaction energies between this compound and the target proteins monoamine oxidase A and B are found to be -8.8 and -9.6 kcal/mol, respectively, indicating efficient associations .
Comparison with Similar Compounds
FTEAA is compared with other similar compounds, such as:
Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound shares a similar structure but differs in the substitution pattern on the tetrahydropyridine ring.
4-Styrylpiperidine derivatives: These compounds also exhibit inhibitory effects on monoamine oxidase but differ in their structural framework and potency
This compound stands out due to its unique combination of fluorine and trifluoromethyl groups, which contribute to its high potency and selectivity as a monoamine oxidase inhibitor .
Properties
Molecular Formula |
C34H26F8N2O2 |
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Molecular Weight |
646.6 g/mol |
IUPAC Name |
ethyl 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2,6-bis[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C34H26F8N2O2/c1-2-46-32(45)30-28(43-26-15-11-24(35)12-16-26)19-29(20-3-7-22(8-4-20)33(37,38)39)44(27-17-13-25(36)14-18-27)31(30)21-5-9-23(10-6-21)34(40,41)42/h3-18,29,31,43H,2,19H2,1H3 |
InChI Key |
AQHFDDAHTUXSMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(N(C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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